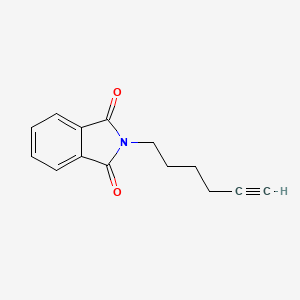

2-(Hex-5-in-1-yl)isoindolin-1,3-dion

Übersicht

Beschreibung

N-(5-Hexynyl)phthalimide is an N-alkyl substituted phthalimide derivative.

Wissenschaftliche Forschungsanwendungen

Biologische und pharmazeutische Verbindungen

Isoindolin-1,3-dion-Derivate sind als Phthalimide bekannt und spielen eine wichtige Rolle in biologischen und pharmazeutischen Verbindungen. Sie sind strukturelle Motive in verschiedenen Naturprodukten und wurden aufgrund ihrer biologischen Aktivitäten für den Einsatz in der medizinischen Chemie synthetisiert .

Forschung in den Lebenswissenschaften

Diese Verbindung wird in der Forschung in den Lebenswissenschaften verwendet, insbesondere in der Erforschung fortschrittlicher Technologien im Bereich Gesundheit und Medizin .

Organische Synthese

Die Verbindung dient als Reagenz in der organischen Synthese und unterstützt die Herstellung komplexer Moleküle für verschiedene chemische Studien .

Umweltanalytik

Sie kann auch in Reagenzien für die Umweltanalytik eingesetzt werden und trägt zum Nachweis und zur Analyse von Umweltverschmutzungen bei .

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE plays a crucial role in terminating nerve transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

Mode of Action

“2-(hex-5-yn-1-yl)isoindoline-1,3-dione” inhibits AChE, leading to increased levels of ACh. This inhibition enhances cholinergic signaling, which is beneficial since low ACh levels are associated with Alzheimer’s disease (AD) development .

Biochemical Pathways

The compound modulates the cholinergic system, impacting neurotransmission and cognitive function. By inhibiting AChE, it maintains higher ACh levels, potentially mitigating AD symptoms .

Pharmacokinetics

- The compound’s absorption depends on its lipophilicity and solubility. It likely distributes to the central nervous system due to its role in modulating neurotransmission. Metabolism occurs via liver enzymes. Elimination primarily occurs through the kidneys .

Action Environment

Environmental factors, such as pH, temperature, and oxidative stress, can influence the compound’s stability and efficacy. Ensuring optimal conditions during drug administration is crucial .

Biochemische Analyse

Biochemical Properties

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including the dopamine receptor D2 and acetylcholinesterase (AChE). The interaction with the dopamine receptor D2 suggests potential antipsychotic properties, while the inhibition of AChE indicates possible applications in the treatment of neurodegenerative diseases such as Alzheimer’s . The compound’s ability to form hydrogen bonds with these enzymes enhances its binding affinity and efficacy .

Cellular Effects

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione has been shown to influence various cellular processes. It induces apoptosis and necrosis in certain cancer cell lines, such as Raji cells . Additionally, it modulates cell signaling pathways, including those involved in dopamine signaling, which can affect gene expression and cellular metabolism . The compound’s impact on these pathways highlights its potential as a therapeutic agent for various diseases.

Molecular Mechanism

At the molecular level, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione exerts its effects through several mechanisms. It binds to the allosteric site of the dopamine receptor D2, interacting with key amino acid residues . This binding modulates the receptor’s activity, leading to altered neurotransmitter release and signaling. Additionally, the compound inhibits AChE by forming hydrogen bonds with the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione have been observed to change over time. The compound demonstrates stability under various conditions, but its efficacy may decrease with prolonged exposure due to potential degradation

Dosage Effects in Animal Models

The effects of 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties, without significant adverse effects . At higher doses, toxic effects, including neurotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, 2-(Hex-5-yn-1-yl)isoindoline-1,3-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

2-(Hex-5-yn-1-yl)isoindoline-1,3-dione exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

2-hex-5-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALVSJIWVWDFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391665 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-08-1 | |

| Record name | N-(5-Hexynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![3-(2-Methylsulfanylquinolin-3-yl)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1307472.png)

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)